|
REACTION_CXSMILES
|
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.BrCl.C[OH:12]>>[C:1]1([S:7]([CH3:8])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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|
Name
|
|
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Quantity
|
2.48 g
|
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Type
|
reactant
|
|
Smiles
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C1(=CC=CC=C1)SC
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|
Name
|
|
|
Quantity
|
100 mL
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|
Type
|
reactant
|
|
Smiles
|
CO
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|
Name
|
|
|
Quantity
|
18 mL
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|
Type
|
reactant
|
|
Smiles
|
BrCl
|
|
Type
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CUSTOM
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|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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ADDITION
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|
Details
|
After the addition
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Type
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CUSTOM
|
|
Details
|
the ice bath was removed
|
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Type
|
CUSTOM
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|
Details
|
to stand at room temperature
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|
Type
|
WAIT
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|
Details
|
In less than one hour
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Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with a few drops of sodium sulfite solution
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Type
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ADDITION
|
|
Details
|
diluted with ethylene dichloride (EDC, 100 mL)
|
|
Type
|
WASH
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|
Details
|
washed with water (100 mL)
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|
Type
|
CUSTOM
|
|
Details
|
After phase separation
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|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the colorless organic layer was dried (Na2SO4)
|
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Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.44 g | |
| YIELD: PERCENTYIELD | 87% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |